6-Nitro-2-fenilquinoxalina

Descripción general

Descripción

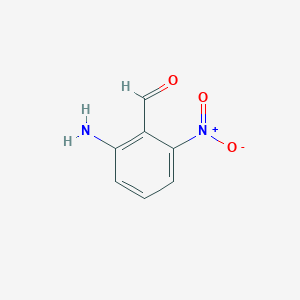

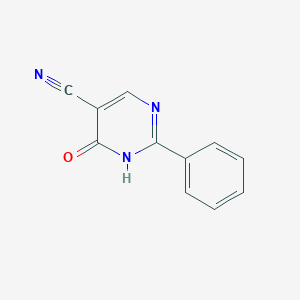

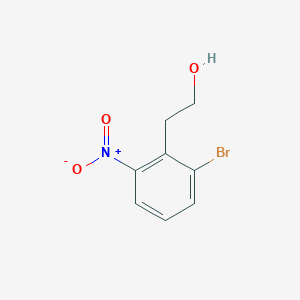

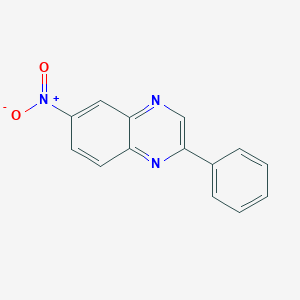

6-Nitro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9N3O2 . It has an average mass of 251.240 Da and a mono-isotopic mass of 251.069473 Da .

Synthesis Analysis

Quinoxalines, including 6-Nitro-2-phenylquinoxaline, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . The synthesis of quinoxalines has been intensively studied, with a focus on green chemistry and cost-effective methods . For instance, 6-amino quinoxalines were prepared from the corresponding 2-nitro quinoxalines via stannous (II) chloride reduction .Molecular Structure Analysis

The molecular structure of 6-Nitro-2-phenylquinoxaline is characterized by a quinoxaline core with a nitro group at the 6-position and a phenyl group at the 2-position . The compound is canonicalized, with a complexity of 325, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2-phenylquinoxaline include a molecular weight of 251.24 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.Aplicaciones Científicas De Investigación

Desarrollo farmacéutico

La quinoxalina es un esqueleto heterocíclico significativo que juega un papel crucial en el desarrollo de productos farmacéuticos . Exhibe un amplio espectro de propiedades biológicas y farmacéuticas que incluyen la inhibición de quinasas, actividad antitumoral, para dejar de fumar, antiviral, antibacteriana, antiangiogénesis, antidepresiva y antiinflamatoria .

Materiales funcionales

La unidad quinoxalina también se usa como un bloque de construcción potencial para la preparación de semiconductores orgánicos . Esto lo convierte en un compuesto valioso en el campo de la ciencia de los materiales.

Material electroluminiscente

Los derivados de quinoxalina se utilizan en la creación de materiales electroluminiscentes . Estos materiales emiten luz en respuesta a una corriente eléctrica o un campo eléctrico fuerte.

Dehidroanulenos

La quinoxalina se utiliza en la síntesis de dehidroanulenos . Los dehidroanulenos son un tipo de compuesto orgánico con estructura cíclica conjugada, y tienen aplicaciones en el campo de la electrónica orgánica.

Tintes

Los derivados de quinoxalina se utilizan en la síntesis de tintes . Estos tintes se pueden utilizar en una variedad de industrias, incluidas las textiles, los plásticos y la impresión.

Interruptores químicos

La quinoxalina se utiliza en la creación de interruptores químicos . Estos interruptores pueden cambiar sus propiedades físicas o químicas en respuesta a cambios en su entorno.

Agentes de ruptura de ADN

Los derivados de quinoxalina se utilizan como agentes de ruptura de ADN . Estos agentes pueden romper las hebras de ADN, y tienen aplicaciones potenciales en ingeniería genética y tratamiento del cáncer.

Inhibidores de la acetilcolinesterasa

Se han sintetizado y evaluado derivados de quinoxalina como nuevos inhibidores de la acetilcolinesterasa . Estos inhibidores se pueden utilizar en el tratamiento de enfermedades como el Alzheimer y la miastenia gravis.

Direcciones Futuras

Quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . They could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors . Therefore, they hold great promise for future development in medicinal chemistry.

Mecanismo De Acción

Target of Action

6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses

Biochemical Pathways

The primary biochemical pathway affected by 6-Nitro-2-phenylquinoxaline is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .

Pharmacokinetics

It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.

Result of Action

The primary molecular effect of 6-Nitro-2-phenylquinoxaline’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.

Análisis Bioquímico

Biochemical Properties

6-Nitro-2-phenylquinoxaline has been found to exhibit potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM . This suggests that it interacts with the enzyme acetylcholinesterase, potentially influencing the breakdown of acetylcholine in the body .

Cellular Effects

The cellular effects of 6-Nitro-2-phenylquinoxaline are not fully understood. It has been observed that quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, show no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) .

Molecular Mechanism

The exact molecular mechanism of 6-Nitro-2-phenylquinoxaline is not yet fully understood. It is known that quinoxalines can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that 6-Nitro-2-phenylquinoxaline may exert its effects at the molecular level through similar mechanisms.

Propiedades

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?

A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].

Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?

A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)